molecular formula C8H7FINO2 B12327992 Methyl 4-amino-2-fluoro-5-iodobenzoate

Methyl 4-amino-2-fluoro-5-iodobenzoate

Cat. No.: B12327992
M. Wt: 295.05 g/mol
InChI Key: CIJQZXFORFBFPX-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H7FINO2. It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a fluorine atom, and an iodine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-fluoro-5-iodobenzoate typically involves multiple stepsThe reaction conditions often include the use of iodine and a suitable oxidizing agent for iodination, followed by amination using ammonia or an amine source, and finally esterification using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-fluoro-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: Nitrobenzoates or other oxidized derivatives.

    Hydrolysis Products: 4-amino-2-fluoro-5-iodobenzoic acid.

Scientific Research Applications

Methyl 4-amino-2-fluoro-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-fluoro-5-iodobenzoate involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-fluoro-5-iodobenzoate
  • Methyl 4-amino-3-fluoro-5-iodobenzoate
  • Methyl 2-fluoro-5-iodobenzoate

Uniqueness

Methyl 4-amino-2-fluoro-5-iodobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and iodine atoms in the same molecule is relatively rare and can lead to unique reactivity patterns and interactions with biological targets .

Properties

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

IUPAC Name

methyl 4-amino-2-fluoro-5-iodobenzoate

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3

InChI Key

CIJQZXFORFBFPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N)I

Origin of Product

United States

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